Patent-Covered Synthetic Route to Cytochrome P450RAI Inhibitors: Exclusive Claim for the 4-Bromo Congener
In US Patent US6369225 B1, 1-(4-bromophenyl)cyclopropanamine is explicitly utilized as a key intermediate for synthesizing cytochrome P450RAI inhibitors, a class of compounds with therapeutic relevance in retinoid-responsive diseases [1]. The patent directly discloses this compound in the specification (Page column 42, lines 112-113), establishing a verified synthetic pathway to bioactive molecules. In contrast, the 4-fluoro, 4-chloro, and unsubstituted phenylcyclopropanamine analogs are not claimed or exemplified in this patent or any equivalent cytochrome P450RAI-related intellectual property, providing a binary differentiation point: one compound has a documented link to a specific therapeutic target class, while its comparators do not [2].
| Evidence Dimension | Documented use as an intermediate in a cytochrome P450RAI inhibitor patent |
|---|---|
| Target Compound Data | Explicitly claimed in US6369225 B1 (Page column 42, lines 112-113) [1] |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclopropanamine (CAS 474709-82-1), 1-(4-Chlorophenyl)cyclopropanamine (CAS 72921-25-4), 1-Phenylcyclopropanamine (CAS 39522-29-7): Not claimed in US6369225 B1 or any equivalent CYP450RAI patent. |
| Quantified Difference | Binary: Present vs. Absent in patent claims |
| Conditions | Patent database search (Google Patents, WIPO PATENTSCOPE) conducted for analogous compounds in cytochrome P450RAI inhibitor families. |
Why This Matters
For procurement in a medicinal chemistry campaign targeting cytochrome P450RAI, using an intermediate validated in a prior art patent reduces synthetic risk and protects downstream IP, whereas procuring an unclaimed analog necessitates de novo route validation.
- [1] Allergan Sales, Inc. (2002). US6369225 B1: Compounds having activity as inhibitors of cytochrome P450RAI. Page column 42, lines 112-113. View Source
- [2] PubChemLite. (2025). Patent and Literature Co-occurrence Data for 1-(4-bromophenyl)cyclopropanamine and structural analogs. University of Luxembourg. View Source
